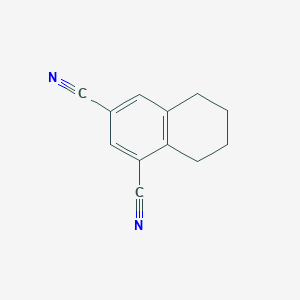
5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile: is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) at the 1 and 3 positions and a tetrahydro structure at the 5, 6, 7, and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product upon acidification with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Naphthalene derivatives with additional functional groups.
Reduction: Amino derivatives of tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the creation of diverse chemical libraries for research purposes .
Biology and Medicine: Its structural framework can be modified to create molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile depends on its specific application and the functional groups present in its derivatives. Generally, the compound can interact with molecular targets such as enzymes or receptors, leading to various biological effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo-annulene-1,3-dicarbonitrile
- 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Comparison: 5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile is unique due to its specific substitution pattern and tetrahydro structure. Compared to similar compounds, it offers distinct reactivity and potential for functionalization, making it valuable in synthetic chemistry .
Propriétés
Numéro CAS |
64686-39-1 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h5-6H,1-4H2 |
Clé InChI |
VEXUWIFZLYDMQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(C=C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



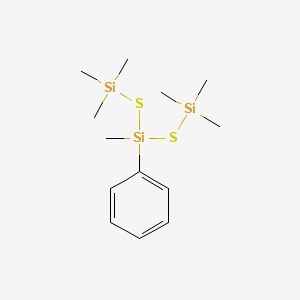
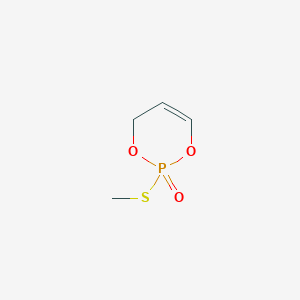
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

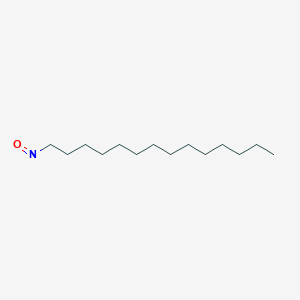
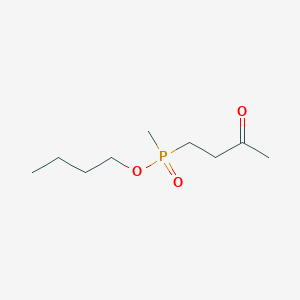
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)
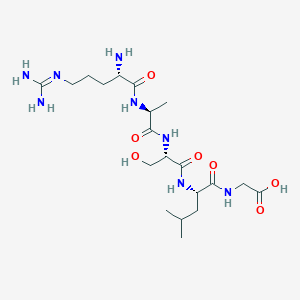
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
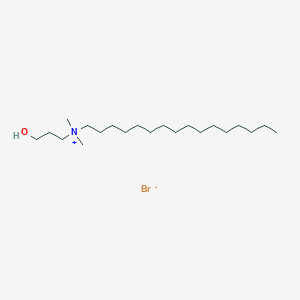
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
